

An In-depth Technical Guide to the Discovery and Development of SR-3029

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-3029 is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1 δ) and epsilon (CK1 ϵ), isoforms implicated in the progression of various human cancers.[1][2][3] Developed from a purine scaffold identified through high-throughput screening, **SR-3029** has demonstrated significant anti-proliferative properties in preclinical models of melanoma and breast cancer.[3][4] Its mechanism of action primarily involves the disruption of the Wnt/ β -catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[2][5] This document provides a comprehensive overview of the discovery, development, and preclinical evaluation of **SR-3029**, including its mechanism of action, key experimental data, and detailed protocols.

Introduction: The Discovery of SR-3029

The journey to identify **SR-3029** began with a high-throughput screening effort that identified a purine scaffold inhibitor, SR-653234, as a promising starting point for the development of selective CK1 δ / ϵ inhibitors.[4] Through subsequent structure-activity relationship (SAR) studies, researchers synthesized a series of analogs, leading to the identification of **SR-3029** as a lead compound with potent inhibitory activity against CK1 δ and favorable pharmacokinetic properties for in vivo studies.[4]





Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

SR-3029 functions as an ATP-competitive inhibitor of CK1 δ and CK1 ϵ .[2] These kinases are positive regulators of the canonical Wnt/ β -catenin signaling pathway.[3][6] In a healthy state, a "destruction complex" phosphorylates β -catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, allowing β -catenin to accumulate, translocate to the nucleus, and activate gene transcription associated with cell proliferation.

CK1 δ and CK1 ϵ play a crucial role in this pathway by phosphorylating components of the destruction complex, such as Dishevelled (DVL), thereby promoting its inactivation and stabilizing β -catenin.[1] By inhibiting CK1 δ and CK1 ϵ , **SR-3029** prevents the inactivation of the destruction complex, leading to the degradation of β -catenin and the subsequent downregulation of Wnt target genes.[6][7] This ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for **SR-3029**.

Table 1: In Vitro Inhibitory Activity of SR-3029

Target	IC50 (nM)	Ki (nM)	Assay Type
Casein Kinase 1δ (CK1δ)	44[1][2][3][9][10]	97[2][4][7][11]	Kinase Assay
Casein Kinase 1ε (CK1ε)	260[1][2][3][7][9][10]	97[2][4][7][11]	Kinase Assay
CDK4/cyclin D1	576[2][6]	-	Kinase Assay
CDK4/cyclin D3	368[2][6]	-	Kinase Assay
CDK6/cyclin D1	428[2][6]	-	Kinase Assay
CDK6/cyclin D3	427[2][6]	-	Kinase Assay
FLT3	3000[2][6]	-	Kinase Assay



Table 2: Cellular Activity of SR-3029

Cell Line	EC50 (nM)	Assay Type
A375 (Melanoma)	86[2][6]	MTT Proliferation Assay

Table 3: In Vivo Efficacy of SR-3029

Xenograft Model	Dosage	Effect
MDA-MB-231 (Triple-Negative Breast Cancer)	20 mg/kg daily, i.p.[2][7]	Anti-tumor effects[2][7]
MDA-MB-468 (Triple-Negative Breast Cancer)	20 mg/kg daily, i.p.[2]	Anti-tumor effects[2]
SKBR3 (HER2+ Breast Cancer)	20 mg/kg daily, i.p.[2]	Anti-tumor effects[2]
BT474 (HER2+ Breast Cancer)	20 mg/kg daily, i.p.[2]	Anti-tumor effects[2]
PANC-1 (Pancreatic Cancer)	20 mg/kg i.p. injection[12]	Significant decrease in tumor volume and weight[12]

Experimental Protocols Kinase Inhibition Assay (General Protocol)

The inhibitory activity of **SR-3029** against CK1 δ and CK1 ϵ can be determined using a variety of commercially available kinase assay kits, such as the ADP-GloTM Kinase Assay.

- Reagent Preparation: Dilute the kinase, substrate (e.g., Ulight-Topo-IIa(Thr1342) peptide for CK1δ), ATP, and SR-3029 to their final desired concentrations in the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT, 0.01% Triton X-100).[4]
- Reaction Setup: In a 384-well plate, combine the inhibitor (or DMSO as a vehicle control), enzyme, and a mixture of the substrate and ATP.[2]



- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection: Terminate the reaction and measure the kinase activity according to the kit manufacturer's instructions. For the ADP-Glo[™] assay, this involves adding the ADP-Glo[™] Reagent, incubating, adding the Kinase Detection Reagent, and measuring luminescence.
- Data Analysis: Generate dose-response curves by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable nonlinear regression model.

KINOMEscan® Selectivity Profiling

To assess the selectivity of **SR-3029**, a comprehensive kinase profiling assay such as the DiscoverRX® KINOMEscan® can be employed. This is a competition binding assay.[4]

- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
- Procedure: The test compound (e.g., at a concentration of 10 μ M) is incubated with the kinase-ligand-bead complex.[4]
- Quantification: The amount of kinase that remains bound to the solid support is measured using quantitative PCR of the DNA tag.[4]
- Data Interpretation: The results are typically expressed as the percentage of the control,
 where a lower percentage indicates stronger binding of the test compound to the kinase.

MTT Cell Proliferation Assay

The effect of **SR-3029** on the proliferation of cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **SR-3029** (and a vehicle control) and incubate for a specified period (e.g., 72 hours).



- MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
 cells and plot it against the logarithm of the SR-3029 concentration to determine the EC50
 value.

Mouse Xenograft Model

The in vivo anti-tumor efficacy of SR-3029 can be assessed using mouse xenograft models.

- Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the appropriate site of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Drug Administration: Administer **SR-3029** (e.g., 20 mg/kg daily via intraperitoneal injection) and a vehicle control to the respective groups for a defined period.[7][12]
- Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. For orthotopic models, tumor growth can be monitored using bioluminescent imaging if the cells are engineered to express luciferase.[12]
- Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the effect of **SR-3029** on tumor growth. Immunohistochemical analysis of tumor tissues can be performed to assess biomarkers of drug activity (e.g., levels of nuclear β-catenin).[7]

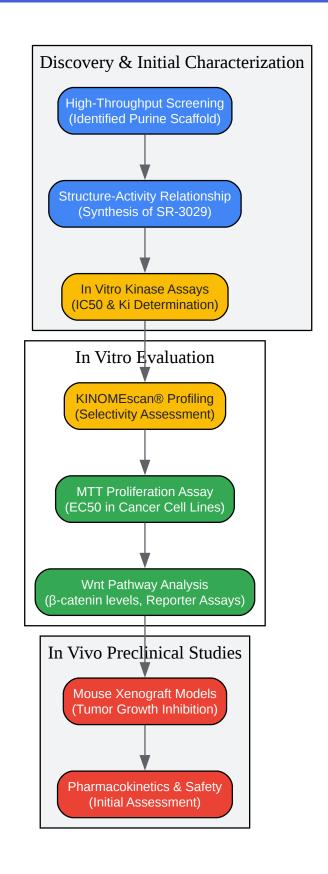


Diagrams

Signaling Pathway and Experimental Workflow

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of SR-3029.





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Caption: Experimental workflow for the discovery and preclinical development of SR-3029.



Conclusion

SR-3029 has emerged as a promising preclinical candidate for the treatment of cancers driven by aberrant Wnt/ β -catenin signaling. Its potent and selective inhibition of CK1 δ and CK1 ϵ , coupled with demonstrated anti-tumor activity in in vitro and in vivo models, underscores its therapeutic potential. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential advancement into clinical development. This document provides a foundational guide for researchers and drug development professionals interested in the continued exploration of **SR-3029** and the broader field of CK1 δ / ϵ inhibition in oncology.

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References

- 1. The CK1δ/ε-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CK1δ: a pharmacologically tractable Achilles' heel of Wnt-driven cancers? Cheong -Annals of Translational Medicine [atm.amegroups.org]
- 9. SR 3029 | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]



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